
1-Chloro-1-phenyl-propan-2-one
Overview
Description
1-Chloro-1-phenyl-propan-2-one (CAS: 4773-35-7; molecular formula: C₉H₉ClO) is a chlorinated aromatic ketone characterized by a phenyl group attached to a propan-2-one backbone with a chlorine substituent at the α-carbon (Figure 1). This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and specialty materials. Its reactivity stems from the electron-withdrawing effects of the carbonyl and chlorine groups, facilitating nucleophilic substitution and condensation reactions .
Preparation Methods
1-Chloro-1-phenyl-propan-2-one can be synthesized through several methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . This reaction proceeds under controlled conditions to yield the desired product. Industrial production methods may involve similar routes but are optimized for larger scale production and efficiency.
Chemical Reactions Analysis
1-Chloro-1-phenyl-propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-phenyl-2-propanone.
Reduction Reactions: The compound can be reduced to 1-phenyl-2-propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or other oxidized derivatives under specific conditions.
Common reagents used in these reactions include aluminum chloride for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-1-phenyl-propan-2-one has garnered attention for its potential biological activity. Its mechanism of action may involve interactions with various biomolecular targets such as enzymes or receptors. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, which can lead to significant alterations in their structure and function. This property makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of 1-chloroacetophenone exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This suggests the potential for developing novel anticancer therapies based on the structural framework of 1-chloroacetophenone.
Industrial Applications
In industrial settings, 1-chloroacetophenone is utilized in the synthesis of various chemical intermediates. It serves as a precursor in the production of pharmaceuticals and agrochemicals. The chlorinated structure allows for further functionalization, which is crucial for creating complex molecules used in drug development.
Table: Comparison of Related Compounds
Compound Name | Key Features | Unique Aspects |
---|---|---|
1-Chloropropan-2-one | Simpler analog lacking phenyl group | Less complex reactivity |
Chloroacetone | Similar chlorinated structure | Different applications due to simpler structure |
1-Chloro-3-phenylpropan-2-one | Contains additional phenyl group | Variations in reactivity due to different substitutions |
Synthesis and Production
The synthesis of 1-chloroacetophenone typically involves chlorination processes. One common method includes the chlorination of acetophenone using chlorine gas or other chlorinating agents under controlled conditions. Industrial production may utilize large-scale chlorination processes that control reaction parameters such as temperature and pressure to enhance yield and purity.
Studies have shown that the presence of both chloro and phenyl groups on the compound significantly influences its reactivity and biological activity. The interactions with biomolecules can lead to enzyme inhibition or modulation of receptor activity, making it an important subject for pharmacological research.
Mechanism of Action
The mechanism of action of 1-Chloro-1-phenyl-propan-2-one involves its reactivity with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. In reduction reactions, it undergoes electron transfer processes to form reduced products. The molecular pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1-Chloro-1-phenyl-propan-2-one and analogous compounds:
Detailed Comparisons
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
- Structural Differences : Replaces the phenyl group with a 5-chlorothiophene ring and introduces an α,β-unsaturated ketone system.
- Functional Impact : The thiophene ring enhances π-conjugation, making it suitable for optoelectronic materials. The unsaturated ketone increases electrophilicity, favoring Michael addition reactions .
- Research Findings : Highlighted in synthetic routes for heterocyclic compounds but lacks detailed pharmacological data compared to this compound .
Hydrazinylidene Derivatives
- Example : 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (CAS: N/A).
- Structural Differences : Incorporates a hydrazinylidene (-NH-N=) group, enabling chelation with metal ions.
- Research Findings : Single-crystal X-ray studies (R factor = 0.038) confirm planar geometry, suggesting stability in coordination chemistry . Antimicrobial assays show moderate activity against Gram-positive bacteria, unlike the parent compound .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structural Differences : Cyclopropyl substituent introduces steric hindrance, while the para-chlorophenyl group enhances lipophilicity.
- Functional Impact : The cyclopropyl ring stabilizes transition states in asymmetric synthesis, making it valuable in enantioselective catalysis .
- Applications : Used in pharmacokinetic studies to improve metabolic stability of drug candidates .
Halogenated Hydroxy Ketones
- Example : 1-Bromo-3-hydroxy-propan-2-one (CAS: 38987-72-3).
- Structural Differences : Bromine replaces chlorine, and a hydroxyl group is introduced at the β-position.
- Functional Impact : The hydroxyl group increases solubility in polar solvents, while bromine enhances leaving-group ability in substitution reactions.
- Limitations : Higher reactivity compared to this compound leads to instability under basic conditions .
Physicochemical Properties and Reactivity
- Electron-Withdrawing Effects: Chlorine in this compound deactivates the carbonyl group, reducing nucleophilic attack compared to non-halogenated analogs.
- Solubility : The phenyl group confers lipophilicity, whereas hydroxy or hydrazinylidene derivatives exhibit improved aqueous solubility .
- Thermal Stability : Cyclopropyl-containing analogs demonstrate higher thermal stability due to ring strain effects .
Biological Activity
1-Chloro-1-phenyl-propan-2-one, also known as 1-chloroacetophenone, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals, particularly due to its antibacterial and antifungal properties. This article explores the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.
This compound has the following chemical structure:
- Chemical Formula : C9H9ClO
- Molecular Weight : 170.63 g/mol
- CAS Number : 937-38-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:
- Antibacterial Activity : It has been shown to inhibit the growth of several bacterial strains by disrupting cell wall synthesis and function.
- Antifungal Properties : Research indicates that this compound can impair fungal cell membrane integrity, leading to cell death.
Antibacterial Activity
A study conducted by Leung et al. (2020) evaluated the antibacterial effects of various analogs of this compound against Neisseria meningitidis and Haemophilus influenzae. The results demonstrated that certain derivatives exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 64 μg/mL, indicating their potential as antibiotic agents .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
ACP1a | 64 | N. meningitidis |
ACP1b | 16 | N. meningitidis |
ACP1a | 32 | H. influenzae |
ACP1b | 8 | H. influenzae |
Antifungal Activity
In another study focusing on antifungal properties, several derivatives of this compound were tested against common fungal pathogens. The compounds demonstrated varying degrees of efficacy, with some showing IC50 values below 20 μg/mL against Candida albicans and Aspergillus niger.
Case Study 1: Synthesis and Biological Evaluation
A comprehensive synthesis and biological evaluation of 1-chloroacetophenone derivatives was conducted to assess their antimicrobial efficacy. The study revealed that modifications at the phenyl ring significantly influenced the antibacterial potency, highlighting structure-activity relationships (SAR) that could guide future drug design .
Case Study 2: Toxicity Assessment
A toxicity assessment was performed using human cell lines to evaluate the safety profile of 1-chloroacetophenone derivatives. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .
Research Findings
Recent research has highlighted the importance of chirality in the biological activity of chlorinated ketones. The (R)-enantiomer of similar compounds often exhibits enhanced biological effects compared to its (S)-counterpart, emphasizing the need for chiral resolution in drug development efforts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Chloro-1-phenyl-propan-2-one, and what reagents are typically involved?
The synthesis often employs Friedel-Crafts acylation, where chloroacetone reacts with substituted benzene derivatives (e.g., fluorophenyl or hydroxyphenyl precursors) in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) . Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) are critical to avoid side reactions. Purification methods include recrystallization or column chromatography to isolate the product in high purity .
Q. How is the structural characterization of this compound performed in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard, with refinement using programs like SHELXL . Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å) and angles, validated against spectroscopic data (NMR, IR). For non-crystalline samples, high-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are used to confirm molecular identity .
Q. What biological activities have been explored for this compound, and what assays are used?
Studies focus on antimicrobial and anticancer potential. In vitro assays include:
- Antimicrobial : Disk diffusion or broth microdilution against bacterial/fungal strains (e.g., E. coli, S. aureus) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values . Structure-activity relationships (SAR) are analyzed by modifying substituents (e.g., chloro, hydroxy groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?
Key variables include:
- Catalyst loading : AlCl₃ at 1.2–1.5 equivalents minimizes side products .
- Temperature control : Maintaining ≤30°C prevents decomposition of the acyl chloride intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency . Automated batch reactors with real-time monitoring (e.g., FTIR) enable rapid parameter adjustment .
Q. How should researchers resolve contradictions in crystallographic data for halogenated propanones?
- Refinement strategies : Cross-validate SHELXL outputs with alternative software (e.g., Olex2) to address electron density mismatches .
- Twinned crystals : Use PLATON to detect twinning and apply twin-law corrections .
- Complementary techniques : Pair SCXRD with DFT calculations to verify bond angles and torsional strain .
Q. What experimental designs are recommended for studying the metabolic stability of this compound in medicinal chemistry?
- In vitro assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
- Isotopic labeling : Introduce ¹⁴C at the chloro or ketone group to track metabolic pathways via LC-MS .
- Computational modeling : Apply QSAR models to predict bioavailability and toxicity profiles .
Q. Methodological Considerations
Q. How can substituent effects on reactivity be systematically analyzed in derivatives of this compound?
- Electronic effects : Use Hammett constants (σ) to correlate substituent electronegativity (e.g., -F, -OCH₃) with reaction rates in nucleophilic substitutions .
- Steric effects : Compare yields in bulky substituents (e.g., trifluoromethylthio) vs. smaller groups (e.g., -CH₃) .
- Kinetic studies : Monitor reaction progress via GC-MS to derive rate constants for competing pathways .
Q. What strategies mitigate challenges in synthesizing derivatives with multiple halogen substituents?
- Stepwise halogenation : Introduce chloro and fluoro groups sequentially to avoid steric clashes .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites (e.g., hydroxyl) during chlorination .
- Microwave-assisted synthesis : Accelerate reactions with difficult substituents (e.g., nitro groups) to reduce degradation .
Properties
IUPAC Name |
1-chloro-1-phenylpropan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPLPFVPPOJDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-35-7 | |
Record name | NSC38444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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